

# (S)-BRD9500: A Technical Guide to Safety and Handling for Research Professionals

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## Compound of Interest

Compound Name: (S)-BRD9500

Cat. No.: B11932116

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Introduction: **(S)-BRD9500** is the (S)-enantiomer of BRD9500, an orally active and potent phosphodiesterase 3 (PDE3) inhibitor. BRD9500 has demonstrated antitumor activity by selectively inhibiting PDE3A and PDE3B, leading to the stabilization of the PDE3A-SLFN12 protein complex, which in turn induces cancer cell death. This document provides a comprehensive overview of the safety, handling, and experimental protocols associated with **(S)-BRD9500** to ensure its safe and effective use in a research setting.

## Chemical and Physical Properties

**(S)-BRD9500** is the isomeric counterpart to (R)-BRD9500 and is often used as an experimental control.<sup>[1]</sup> The racemate, BRD9500, has a molecular weight of 291.33 g/mol and a chemical formula of C<sub>15</sub>H<sub>18</sub>FN<sub>3</sub>O<sub>2</sub>.<sup>[2]</sup><sup>[3]</sup>

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
| CAS Number        | 1630760-76-7  |
| Molecular Formula | C <sub>15</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>2</sub>              |
| Molecular Weight  | 291.33  |
| Appearance        | Solid powder  |

## Safety Data and Handling

This section summarizes the crucial safety information for handling **(S)-BRD9500**. Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before use.

### Hazard Identification

While specific toxicity data for **(S)-BRD9500** is limited, general precautions should be taken as with any research chemical. Potential health effects may include:

- Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[\[4\]](#)
- Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[\[4\]](#)
- Eye Contact: May cause eye irritation.[\[4\]](#)
- Ingestion: May be harmful if swallowed.[\[4\]](#)

Symptoms of exposure could include weakness and convulsions.[\[4\]](#)

### Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

| Protection Type        | Specification  |
|------------------------|--|
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended. <a href="#">[4]</a>       |
| Hand Protection        | Handle with appropriate chemical-resistant gloves. <a href="#">[4]</a>   |
| Eye Protection         | Use safety glasses with side-shields conforming to EN166. <a href="#">[4]</a>                                    |
| Body Protection        | Wear a lab coat or other protective clothing as appropriate for the experimental conditions. <a href="#">[4]</a> |

## Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.

| Condition            | Recommendation  |
|----------------------|---|
| Handling             | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area.[4]         |
| Storage (Solid)      | Store in a dry, dark environment. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[2] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6]                                       |

## First Aid Measures

| Exposure Route | First Aid Procedure  |
|----------------|--|
| Inhalation     | Move the person to fresh air. If not breathing, give artificial respiration.   |
| Skin Contact   | Wash off with soap and plenty of water.[4]                                     |
| Eye Contact    | Flush eyes with water as a precaution.[4]                                      |
| Ingestion      | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

## Spills and Accidental Release

In case of a spill, use personal protective equipment. For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, shovel the material into a suitable container for disposal according to local regulations. Avoid allowing the product to enter drains.[4]

## Experimental Protocols

### In Vitro Solubility and Stock Solution Preparation

**(S)-BRD9500** is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (171.63 mM), which may require sonication to fully dissolve.[6]

| Solvent | Maximum Concentration |
|---------|-----------------------|
| DMSO    | 50 mg/mL (171.63 mM)  |

When preparing stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[5]

## In Vivo Formulation and Administration

For in vivo studies, BRD9500 has been successfully formulated for oral administration in mice. [5][7] The following protocols can be used to prepare a solution for in vivo use, with a solubility of at least 2.5 mg/mL (8.58 mM).[5][6]

### Protocol 1: Saline-based vehicle

- Add 10% DMSO by volume.
- Add 40% PEG300 by volume.
- Add 5% Tween-80 by volume.
- Add 45% Saline by volume.

### Protocol 2: SBE- $\beta$ -CD based vehicle

- Add 10% DMSO by volume.
- Add 90% of a 20% SBE- $\beta$ -CD solution in Saline by volume.

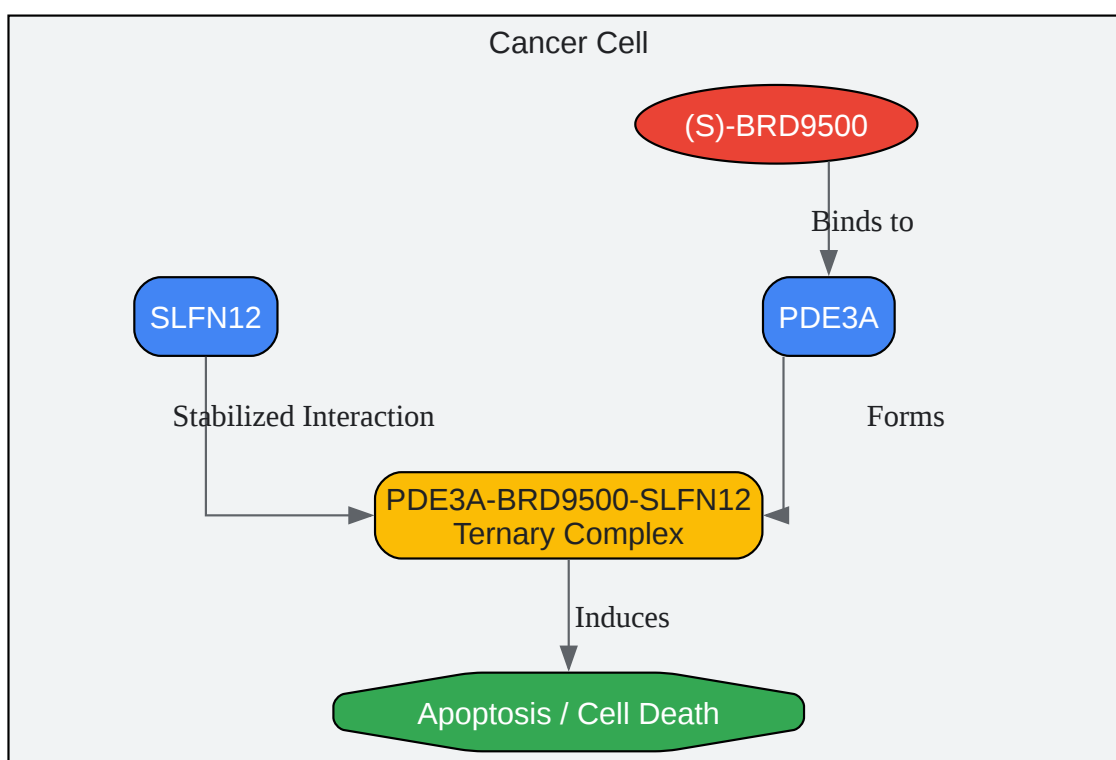
### Protocol 3: Corn Oil-based vehicle

- Add 10% DMSO by volume.
- Add 90% Corn Oil by volume.

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

## Mechanism of Action and Signaling Pathway

BRD9500 functions as a "molecular glue" that stabilizes the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[5][7] This induced protein-protein interaction is cytotoxic to cancer cells that express both proteins. The inhibitory activity of BRD9500 against PDE3A and PDE3B also contributes to its anticancer effects.[5][6][7]

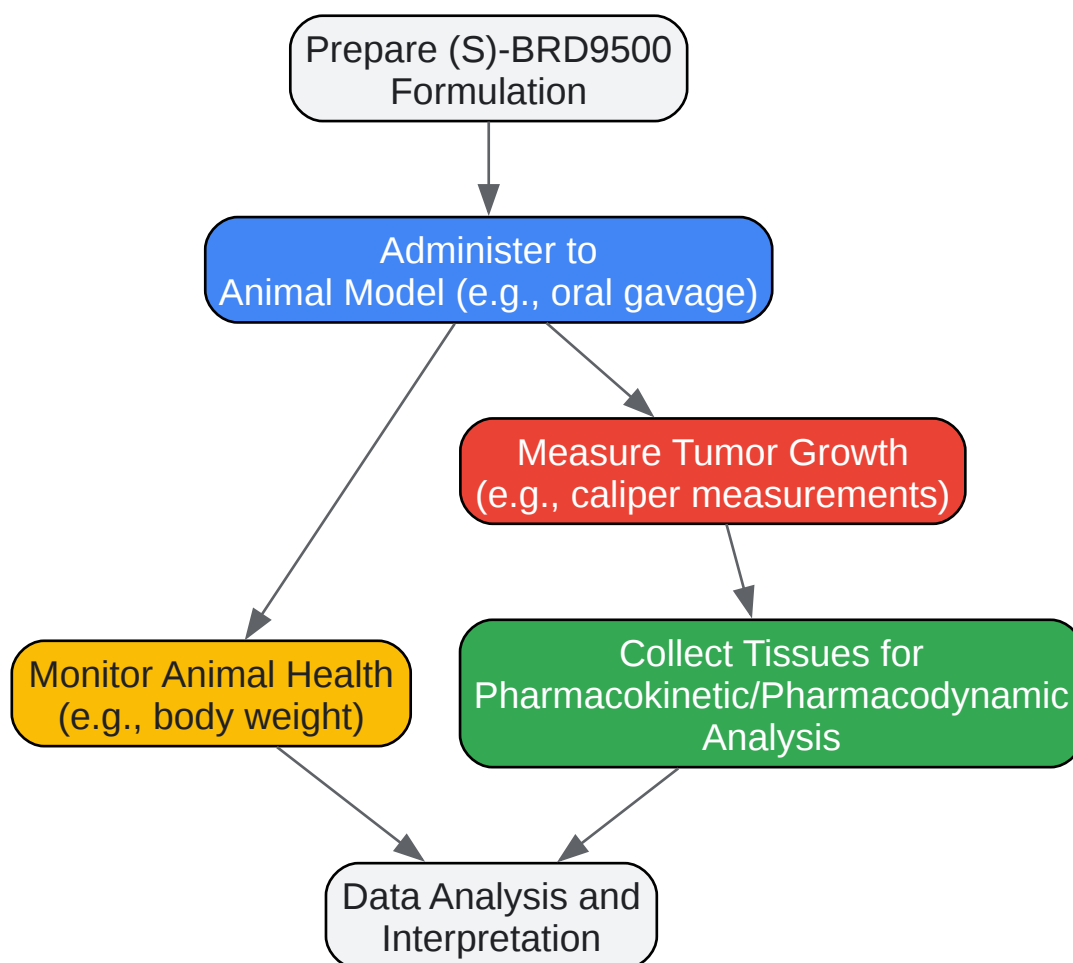


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Caption: Mechanism of action of **(S)-BRD9500** in cancer cells.

## Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with **(S)-BRD9500**.



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Caption: General workflow for in vivo efficacy studies.

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